molecular formula C6H12O6 B1180691 Sorbose, L- CAS No. 139686-85-4

Sorbose, L-

Cat. No.: B1180691
CAS No.: 139686-85-4
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The historical development of L-sorbose as an industrially important compound is intrinsically linked to the pioneering work of Nobel Prize winner Tadeusz Reichstein and his colleagues at the Swiss Federal Institute of Technology (ETH) in Zürich during the 1930s. In 1933, Reichstein and his research team devised what would become known as the Reichstein process, a combined chemical and microbial method for the production of ascorbic acid from D-glucose in five distinct steps. This groundbreaking work established L-sorbose as a critical intermediate in vitamin C synthesis, fundamentally changing the landscape of vitamin production and making large-scale manufacturing economically viable.

The Reichstein process represented a revolutionary approach to vitamin C synthesis because it incorporated microbial fermentation as a key step in the conversion of D-sorbitol to L-sorbose using Acetobacter species at pH 4-6 and 30 degrees Celsius. This microbial oxidation step was particularly significant because it provided the correct stereochemistry necessary for subsequent chemical transformations leading to ascorbic acid. The process was subsequently patented and sold to Hoffmann-La Roche in 1934, marking the beginning of commercial vitamin C production. The first commercially available vitamin C products were either Cebion from Merck or Redoxon from Hoffmann-La Roche, establishing the foundation for what would become a massive global industry.

Remarkably, the Reichstein-Grüssner synthesis, published in 1934, continues to be employed on an industrial scale more than seventy years after its development, producing annually more than 60,000 tons of vitamin C worldwide. The enduring success of this process demonstrates the fundamental importance of L-sorbose in modern biotechnology and pharmaceutical manufacturing. After numerous optimizations of individual reaction steps over the decades, current industrial implementations achieve yields exceeding 90 percent for each step, with glucose transformed into vitamin C in an overall yield greater than 50 percent.

Significance in Carbohydrate Chemistry

The significance of L-sorbose in carbohydrate chemistry extends far beyond its role as a vitamin C precursor, encompassing diverse applications in biochemical research, prebiotic development, and novel oligosaccharide synthesis. The compound's unique structural properties and stereochemical configuration make it particularly valuable for understanding carbohydrate metabolism and developing new biotechnological applications. Recent research has revealed that L-sorbose possesses prebiotic potential, specifically promoting the growth and metabolic activity of specific butyrate-producing bacteria in human fecal cultures.

Studies have demonstrated that L-sorbose markedly promotes butyrate formation in in vitro human fecal cultures, with bacterial 16S ribosomal ribonucleic acid gene-based denaturing gradient gel electrophoresis analyses revealing a marked increase in the abundance of bacteria closely related to Anaerostipes hadrus and Anaerostipes caccae species. These findings suggest that L-sorbose causes prebiotic stimulation of the growth and metabolic activity of Anaerostipes species in the human colon, indicating potential applications in functional food development and gut microbiome modulation.

The biosynthetic applications of L-sorbose have expanded significantly with the development of novel enzymatic pathways for its production. Researchers have successfully demonstrated the simultaneous synthesis of L-psicose and L-sorbose from L-glyceraldehyde using aldolases such as FruA and TagA, representing the first reported use of these enzymes for L-sugar production. Through optimization of microbial fermentation strategies using recombinant Corynebacterium glutamicum strains, fed-batch cultures have achieved production levels of 3.5 grams per liter L-sorbose and 2.3 grams per liter L-psicose, with a yield of 0.61 grams per gram L-glyceraldehyde.

Contemporary research has also explored the use of L-sorbose in the biosynthesis of novel non-digestible oligosaccharides through transfructosylation reactions catalyzed by levansucrase from Bacillus subtilis. These studies have identified specific oligosaccharide structures, including β-D-fructofuranosyl-(2→5)-α-L-sorbopyranose disaccharides and corresponding trisaccharides, which demonstrate potential applications in functional food development and prebiotic formulations.

Position in Monosaccharide Classification

L-Sorbose occupies a distinctive position within the monosaccharide classification system as a ketohexose, characterized by its six-carbon structure and ketone functional group at the second carbon position. The compound belongs to the broader class of hexoses, which share the common molecular formula C₆H₁₂O₆ and molecular weight of 180.156 grams per mole. Within this classification, L-sorbose is specifically categorized as a ketose, distinguishing it from aldose sugars that contain an aldehyde functional group instead of a ketone.

The systematic classification of L-sorbose can be detailed as follows:

Classification Level Category Specific Designation
Kingdom Organic compounds Organooxygen compounds
Super Class Organic oxygen compounds Carbohydrates and carbohydrate conjugates
Class Organooxygen compounds Monosaccharides
Sub Class Carbohydrates Ketohexoses
Direct Parent Monosaccharides L-xylo-Hex-2-ulose
Molecular Framework Aliphatic heteromonocyclic compounds Six-membered ring structure

The stereochemical designation of L-sorbose follows established nomenclature conventions, with the L-configuration indicating the specific spatial arrangement of hydroxyl groups around the asymmetric carbon centers. This configuration is crucial for biological activity and determines the compound's interaction with enzymes and other biological molecules. The International Union of Pure and Applied Chemistry name for L-sorbose is (3S,4R,5S)-1,3,4,5,6-Pentahydroxyhexan-2-one, which precisely describes the stereochemical arrangement of functional groups.

L-Sorbose exists in equilibrium between open-chain and cyclic forms in aqueous solutions, with the cyclic pyranose form being predominant under physiological conditions. This structural flexibility allows the compound to participate in various biochemical reactions and contributes to its utility in synthetic applications. The compound exhibits a melting point of 165 degrees Celsius and demonstrates significant water solubility, with reported values of 3.60 × 10⁵ milligrams per liter at 17 degrees Celsius.

The ketohexose classification places L-sorbose alongside other important sugars including D-fructose, D-psicose, and D-tagatose, though L-sorbose occurs naturally as the L-isomer while the others typically occur as D-isomers. This unique stereochemical configuration contributes to L-sorbose's distinctive properties and its specific applications in industrial processes, particularly those requiring precise stereochemical control such as vitamin C synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859146
Record name Hex-2-ulose
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Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-79-6, 139686-85-4, 551-68-8
Record name sorbose
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Record name Hex-2-ulose
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Record name D-Psicose
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Biological Activity

L-Sorbose, a rare sugar and C-3 epimer of D-fructose, has garnered attention for its diverse biological activities, particularly in the fields of cancer treatment and metabolic regulation. This article synthesizes recent research findings on the biological effects of L-sorbose, focusing on its antitumor properties, metabolic pathways, and potential therapeutic applications.

Antitumor Activity

Recent studies have highlighted L-sorbose's significant antitumor effects. One notable research article demonstrated that L-sorbose induces apoptosis in liver cancer cell lines (Huh7 and HepG2) through the production of reactive oxygen species (ROS) and the activation of mitochondrial apoptosis pathways. The study found that treatment with L-sorbose at concentrations of 25 mM and 50 mM led to increased levels of cleaved caspase 3 and a higher BAX/Bcl2 ratio, indicating enhanced apoptotic activity .

Key Findings:

  • Induction of Apoptosis : L-sorbose treatment resulted in a marked increase in early and total apoptosis in treated cells.
  • Mechanism : The apoptosis was linked to ROS production, as co-treatment with the antioxidant N-acetyl-L-cysteine (NAC) mitigated cell death caused by L-sorbose.
  • In Vivo Studies : In mouse xenograft models, L-sorbose enhanced the efficacy of sorafenib, a common chemotherapy drug, leading to greater tumor growth inhibition when used in combination .

Metabolic Pathways

L-Sorbose is primarily internalized into cells via the GLUT5 transporter, similar to fructose. Once inside the cell, it is phosphorylated by ketohexokinase (KHK) to form L-sorbose-1-phosphate (S-1-P), which plays a crucial role in its metabolic activity. Studies have shown that the uptake of L-sorbose is significantly affected by the presence of fructose, suggesting competitive inhibition at the transporter level .

Table 1: Metabolic Pathway of L-Sorbose

StepEnzymeProduct
1GLUT5L-Sorbose Internalization
2KHKL-Sorbose-1-Phosphate (S-1-P)

Enhanced Production Techniques

The production efficiency of L-sorbose has been improved through genetic engineering techniques. For instance, systematic knockout of specific dehydrogenase genes in Gluconobacter oxydans has been shown to enhance L-sorbose yields significantly. This biotechnological approach allows for higher conversion rates from D-sorbitol to L-sorbose by optimizing enzymatic pathways involved in its synthesis .

Case Study: Genetic Engineering for Enhanced Production

  • Organism : Gluconobacter oxydans
  • Method : Gene knockout of major D-sorbitol dehydrogenases.
  • Outcome : Increased production rates of L-sorbose due to reduced by-product formation during fermentation .

Potential Applications

Given its biological activity, L-sorbose presents potential applications in various fields:

  • Pharmaceuticals : As an adjunct therapy for cancer treatment due to its ability to enhance apoptosis in tumor cells.
  • Food Industry : As a low-calorie sweetener with potential health benefits.
  • Biotechnology : In metabolic engineering for producing other valuable compounds.

Scientific Research Applications

Pharmaceutical Applications

Antitumor Activity
Recent studies have highlighted the potential of L-sorbose in cancer therapy. Research indicates that L-sorbose can enhance the efficacy of chemotherapeutic agents, such as sorafenib, in treating liver cancer. In mouse xenograft models, L-sorbose administration resulted in significant tumor growth inhibition when combined with sorafenib, showcasing its role as an adjunctive treatment in oncology . The mechanism involves the induction of apoptosis in cancer cells, evidenced by increased levels of cleaved caspase 3 and altered BAX/Bcl2 ratios, indicating mitochondrial apoptosis pathways are activated .

Synthesis of Vitamin C
L-sorbose serves as a critical intermediate in the industrial synthesis of ascorbic acid (vitamin C). It is produced through the microbial oxidation of D-sorbitol using specific strains of Gluconobacter. This biotechnological process not only enhances yield but also reduces production costs associated with vitamin C synthesis . The efficiency of this method has made it a preferred choice for large-scale production.

Nutritional Applications

Prebiotic Potential
L-sorbose has been studied for its prebiotic effects, particularly its ability to promote the growth of beneficial gut bacteria. In vitro studies demonstrated that L-sorbose significantly stimulated butyrate production from human fecal cultures, indicating its potential to enhance gut health by supporting the proliferation of beneficial anaerobic bacteria such as Anaerostipes hadrus and A. caccae . This suggests that L-sorbose could be utilized as a functional food ingredient to improve gut microbiota composition.

Biotechnological Applications

Cellulase Gene Regulation
In the field of biotechnology, L-sorbose has been shown to stimulate cellulase gene transcription in Trichoderma reesei, a fungus widely used for cellulase production. Studies revealed that L-sorbose acts as an inducer for multiple cellulase genes, enhancing their expression levels significantly compared to other inducers . This property makes L-sorbose a valuable component in biofuel production and biomass conversion processes.

Data Summary

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsCancer treatment enhancementIncreased efficacy when combined with sorafenib
PharmaceuticalsVitamin C synthesisEfficient microbial production from D-sorbitol
NutritionPrebiotic effectsEnhanced butyrate production from gut bacteria
BiotechnologyCellulase productionInduction of cellulase genes in T. reesei

Case Studies

  • L-Sorbose in Cancer Therapy
    A study conducted on liver cancer cells demonstrated that L-sorbose not only inhibited cell proliferation but also enhanced apoptosis when used alongside conventional chemotherapy drugs. This dual action positions L-sorbose as a promising candidate for further clinical trials aimed at improving cancer treatment outcomes.
  • Microbial Production of Vitamin C
    Industrial applications have successfully utilized engineered strains of Gluconobacter for the efficient conversion of D-sorbitol to L-sorbose. This method has been optimized to maximize yield and minimize by-products, making it economically viable for large-scale vitamin C production.

Comparison with Similar Compounds

Research Implications and Limitations

  • Metabolic Engineering : Fed-batch models for sorbose production (e.g., constant sorbitol feeding) improve yield by 30% over batch methods .
  • Limitations : Sorbose’s lower solubility compared to glucose restricts its use in aqueous systems, while its niche microbial resistance mechanisms remain underexplored .

Preparation Methods

Strain Selection and Metabolic Pathways

The oxidation of D-sorbitol to L-sorbose is catalyzed by membrane-bound sorbitol dehydrogenase (SLDH) in Gluconobacter oxydans. Wild-type strains of G. oxydans naturally perform this conversion but face limitations in yield due to competing metabolic pathways that generate by-products such as D-fructose, 5-ketofructose, and 2-keto-D-gluconic acid. For instance, conventional fermentation methods achieve approximately 90% yield, with 5–10% of the substrate diverted to unwanted by-products.

To address this, patented strains of Gluconobacter with reduced capacity to metabolize D-sorbitol as a sole carbon source were developed. These strains exhibit a 95–98% conversion efficiency by minimizing energy dissipation into biomass synthesis and redirecting metabolic flux toward L-sorbose production. For example, G. oxydans DSM 2343, a mutant strain, reduces by-product formation by 40% compared to its parent strain.

Fermentation Parameters

Optimal fermentation conditions for Gluconobacter strains include:

  • Temperature : 25–35°C (ideal: 32°C)

  • pH : 4.0–6.5 (initial pH 5.5–6.0)

  • Aeration : 1.3 atm pressure with 1,600–1,800 m³ sterile air/hour per 50 m³ fermenter.

Aeration is critical to maintain dissolved oxygen levels above 20% saturation, ensuring efficient SLDH activity. Substrate concentration also plays a role: while early methods used 15–20% D-sorbitol, modern processes employ 25–35% w/v solutions, achieving near-quantitative yields within 18–25 hours.

Table 1: Comparison of Fermentation Yields Across Gluconobacter Strains

StrainD-Sorbitol ConcentrationYield (%)By-Products (%)
G. oxydans Wild-Type20%9010
G. oxydans DSM 234330%982
G. oxydans WSH-00328%964

Genetic and Metabolic Engineering

Overexpression of SLDH Genes

The sldhAB operon, encoding sorbitol dehydrogenase, has been engineered into industrial strains to boost L-sorbose productivity. In G. oxydans WSH-003, replacing the native promoter with the constitutive PtufB promoter increased SLDH activity by 2.3-fold, elevating L-sorbose titers from 120 g/L to 163 g/L in batch fermentation.

mRNA Stabilization via Poly(A/T) Tails

Adding artificial poly(A/T) tails (30–50 nucleotides) to the 3′-terminus of sldhAB mRNA enhanced its stability and translational efficiency. Strains with a 40-nucleotide poly(A/T) tail achieved a 36.3% increase in L-sorbose titer (222 g/L) and a 25% higher productivity rate (8.3 g/L/h) compared to controls.

Table 2: Impact of Poly(A/T) Tail Length on L-Sorbose Production

Poly(A/T) Length (nt)mRNA Abundance (Fold Change)L-Sorbose Titer (g/L)
0 (Control)1.0163
302.1198
403.5222
503.2215

Industrial-Scale Fermentation Strategies

Semi-Continuous Fed-Batch Fermentation

Modern facilities employ a cyclic fermentation process to minimize downtime and inoculum preparation. For example, a 50 m³ fermenter inoculated with 7,000 kg of culture broth achieves 28% D-sorbitol conversion in 18–22 hours, yielding 8.3 kg of L-sorbose per m³ per hour. After each cycle, 6,400 L of broth is retained as inoculum for the next batch, while the remainder undergoes purification.

Cell Immobilization

Immobilizing G. oxydans cells in calcium alginate beads extends operational stability to 20 days in fed-batch systems. This method increases L-sorbose titer by 33.7% (296 g/L) compared to free-cell fermentation, as immobilization reduces shear stress and maintains high cell viability.

Downstream Processing and Purification

Post-fermentation, L-sorbose is isolated via:

  • Filtration : Removal of bacterial cells using microfiltration membranes.

  • Decolorization : Treatment with activated charcoal to remove pigments.

  • Crystallization : Concentrating the filtrate under reduced pressure and adding methanol or acetone to precipitate L-sorbose crystals.

The final product achieves ≥99.5% purity, meeting pharmaceutical-grade standards.

Economic and Environmental Considerations

High-yield strains and semi-continuous processes reduce raw material costs by 15–20%, as less D-sorbitol is wasted on by-products or biomass. Additionally, recycling fermentation broth cuts water usage by 30%, aligning with sustainable manufacturing practices .

Q & A

Basic: What are the recommended methods for determining the purity of L-Sorbose in laboratory settings?

To assess purity, melting point analysis is a standard method due to L-Sorbose’s defined melting range (163–165°C). Deviations from this range indicate impurities . Additionally, High-Performance Liquid Chromatography (HPLC) with a polar stationary phase is recommended for quantification, as L-Sorbose’s high water solubility (soluble in water, per SDS data) allows effective separation in aqueous mobile phases. Cross-validate results with optical rotation measurements to confirm enantiomeric purity, given its stereospecific biological roles .

Advanced: How can researchers resolve contradictions in reported metabolic pathways involving L-Sorbose?

Contradictions in metabolic studies (e.g., conflicting enzyme specificity or catabolic pathways) require isotopic labeling (e.g., ¹³C-L-Sorbose) to trace carbon flux in vivo. Combine this with knockout microbial models (e.g., Gluconobacter strains) to isolate pathway components. For data validation, use statistical meta-analysis to compare results across studies, prioritizing experiments with controlled pH and temperature (critical for L-Sorbose stability) .

Basic: What safety precautions are essential when handling L-Sorbose in laboratory experiments?

L-Sorbose poses risks of respiratory irritation (H335) and eye/skin irritation (H319, H315). Use NIOSH-certified P95 respirators or EU-standard P1 masks during aerosol-generating procedures. Wear nitrile gloves and safety goggles compliant with EN 165. Ensure fume hoods maintain airflow ≥0.5 m/s to prevent airborne exposure. Note: Safety classifications vary; some SDS list it as non-hazardous, so cross-reference multiple sources .

Advanced: How should researchers design experiments to investigate long-term stability of L-Sorbose under varying storage conditions?

Use accelerated aging studies with controlled variables:

  • Temperature : Test degradation kinetics at 25°C (ambient), 4°C (refrigeration), and -20°C (long-term storage).
  • Atmosphere : Compare stability in inert (N₂) vs. ambient air to assess oxidation.
  • Humidity : Monitor hygroscopicity using dynamic vapor sorption (DVS) assays.
    Quantify degradation products via LC-MS and correlate with Arrhenius modeling to predict shelf life. Reference SDS-recommended storage (2–8°C, inert atmosphere) as a baseline .

Basic: Which analytical techniques are optimal for distinguishing L-Sorbose from its stereoisomers?

Polarimetry is critical due to L-Sorbose’s specific optical rotation ([α]D = -43°). Pair this with NMR spectroscopy (¹³C and DEPT-135) to resolve stereochemical differences in hydroxyl group configurations. For high-throughput workflows, chiral GC columns (e.g., cyclodextrin-based) can separate enantiomers, but validate with HPLC-MS to avoid co-elution artifacts .

Advanced: What strategies mitigate conflicting data in enzymatic assays using L-Sorbose as a substrate?

Contradictions in kinetic parameters (e.g., Kₘ or Vₘₐₓ) often stem from assay conditions. Standardize:

  • pH : Buffer systems (e.g., phosphate vs. Tris) can alter enzyme conformation.
  • Cofactors : Include Mg²⁺ or Mn²⁺ if studying kinases (common in sorbose metabolism).
  • Temperature control : Use thermostatted cuvettes for spectrophotometric assays.
    Perform Lineweaver-Burk analysis to compare inhibition patterns and validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

Basic: How can researchers address gaps in toxicological data for L-Sorbose?

Conduct in vitro cytotoxicity assays (e.g., MTT or resazurin assays) on human epithelial cell lines (Caco-2, HEK293) to assess acute toxicity. For chronic exposure, use Caenorhabditis elegans models to study lifespan impacts. Cross-reference SDS acute toxicity data (oral LD₅₀ > 2,000 mg/kg in rats) but note limited carcinogenicity studies .

Advanced: What frameworks guide the formulation of hypothesis-driven research questions on L-Sorbose’s biological roles?

Apply PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) criteria. Example:

  • Population : Lactobacillus strains
  • Intervention : L-Sorbose supplementation
  • Comparison : D-Sorbose/no sorbose
  • Outcome : Fermentation efficiency (e.g., acetate yield).
    Align questions with gaps in literature, such as L-Sorbose’s role in biofilm formation or rare metabolic disorders .

Basic: What are the best practices for synthesizing L-Sorbose derivatives for structure-activity studies?

Use regioselective protection of hydroxyl groups (e.g., acetylation with acetic anhydride/pyridine) to modify specific positions. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients). Confirm structures with FT-IR (C=O stretch at 1,740 cm⁻¹ for acetylated derivatives) and HRMS .

Advanced: How can researchers validate conflicting reports on L-Sorbose’s role in oxidative stress pathways?

Employ transcriptomic profiling (RNA-seq) in model organisms (e.g., Saccharomyces cerevisiae) exposed to L-Sorbose. Compare with ROS detection assays (DCFH-DA fluorescence) and antioxidant enzyme activity (SOD, catalase). Use pathway enrichment analysis (KEGG/GO) to identify dysregulated genes, and reconcile discrepancies via multi-omics integration (metabolomics + proteomics) .

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